
2-Methylhexan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhexan-2-amine;hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of hexane, where the amine group is attached to the second carbon atom, and a methyl group is also attached to the second carbon atom. The hydrochloride form indicates that it is combined with hydrochloric acid, making it more stable and easier to handle in various applications.
Wirkmechanismus
Target of Action
2-Methylhexan-2-amine hydrochloride, also known as Methylhexanamine, is an indirect sympathomimetic drug . Its primary targets are the sympathetic nervous system and the nasal mucosa . It acts as a vasoconstrictor when administered by inhalation to the nasal mucosa .
Mode of Action
Methylhexanamine increases the levels of norepinephrine in the synaptic cleft . Norepinephrine is a neurotransmitter that plays a crucial role in the body’s fight or flight response. By increasing its levels, Methylhexanamine enhances the body’s overall sympathetic nervous system activity .
Biochemical Pathways
It is known that the compound’s stimulant effects on the central nervous system are less than those of related compounds like amphetamine and ephedrine .
Pharmacokinetics
Methylhexanamine has an elimination half-life of approximately 8.5 hours . This means that it takes about 8.5 hours for half of the drug to be eliminated from the body. The compound can be administered orally or as a nasal spray .
Result of Action
The primary result of Methylhexanamine’s action is the relief of nasal congestion due to its vasoconstrictive properties . It was originally marketed as a nasal decongestant . It has also been used in dietary supplements marketed with thermogenic or stimulant properties .
Action Environment
The action, efficacy, and stability of Methylhexanamine can be influenced by various environmental factors. For instance, the compound is found in dietary supplements, where manufacturing processes can lead to variations in the contents from batch to batch . Therefore, the actual amount of Methylhexanamine that a person ingests can vary, potentially affecting its action and efficacy .
Biochemische Analyse
Biochemical Properties
It is known that it is a simple aliphatic amine , which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body
Molecular Mechanism
It is synthesized by reacting 4-methylhexan-2-one with hydroxylamine, which converts the 4-methylhexan-2-one to 4-methylhexan-2-one oxime, which is reduced via catalytic hydrogenation
Metabolic Pathways
It would be interesting to investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexan-2-amine typically involves the reaction of 2-methylhexan-2-one with hydroxylamine to form 2-methylhexan-2-one oxime. This intermediate is then reduced via catalytic hydrogenation to yield 2-Methylhexan-2-amine . The hydrochloride form is obtained by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-Methylhexan-2-amine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylhexan-2-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used under basic conditions.
Major Products
Oxidation: Oximes and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
2-Methylhexan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a sympathomimetic agent.
Industry: Used in the production of various chemicals and as an intermediate in the synthesis of other compounds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylhexanamine (DMAA): A similar compound with stimulant properties.
Tuaminoheptane: Another sympathomimetic amine used as a nasal decongestant.
Isometheptene: Used to maintain blood pressure during anesthesia.
Uniqueness
2-Methylhexan-2-amine;hydrochloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it versatile in various applications. Its hydrochloride form enhances its stability and solubility, making it easier to handle and use in different settings .
Eigenschaften
IUPAC Name |
2-methylhexan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-5-6-7(2,3)8;/h4-6,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVERWNPTYCIUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
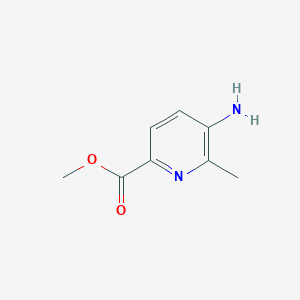
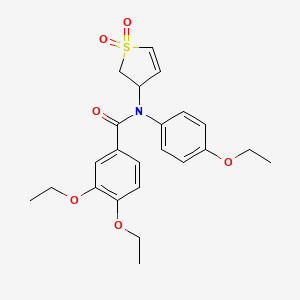
![Diethyl 2-[(4-acetylanilino)methylene]malonate](/img/structure/B2825893.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825894.png)
![5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid](/img/structure/B2825896.png)
![2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B2825897.png)
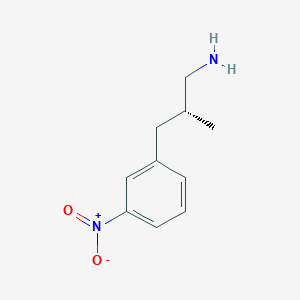
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2825901.png)
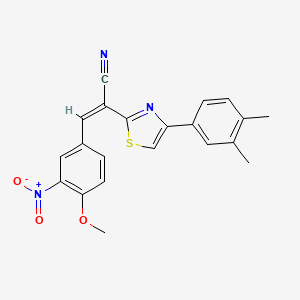
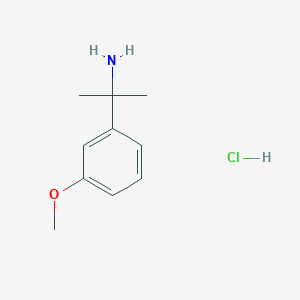
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2825908.png)
![7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B2825909.png)
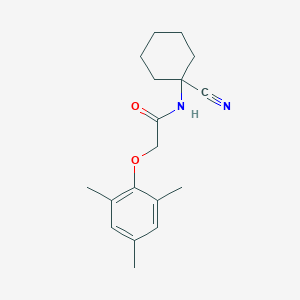
![1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2825912.png)
